molecular formula C18H14O6 B6525102 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid CAS No. 1007684-06-1

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid

Cat. No.: B6525102
CAS No.: 1007684-06-1
M. Wt: 326.3 g/mol
InChI Key: XGWJEAWRFNRTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7-Methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic Acid ( 1007684-06-1) is a synthetic chromene-based derivative of high interest in chemical and pharmaceutical research . The compound has a molecular formula of C18H14O6 and a molecular weight of 326.30 g/mol . Its structure features a chromen-4-one (chromone) core, a privileged scaffold in medicinal chemistry, substituted with a methoxy group and linked to a benzoic acid moiety. This specific structure suggests potential for diverse research applications, particularly in the development of novel bioactive molecules and organic materials . Researchers value this compound for its use as a key synthetic intermediate. The presence of both ether and carboxylic acid functional groups provides versatile handles for further chemical modification, allowing for the creation of diverse compound libraries. Literature references indicate its use in various scientific studies, underscoring its relevance in the research community . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can source this compound from certified suppliers, with various quantities available to suit different experimental needs .

Properties

IUPAC Name

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10-17(24-12-5-3-11(4-6-12)18(20)21)16(19)14-8-7-13(22-2)9-15(14)23-10/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWJEAWRFNRTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological research. Medicine: Due to its anti-inflammatory properties, it is studied for potential therapeutic applications. Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes and pathways involved in inflammatory responses. It interacts with molecular targets such as cyclooxygenase (COX) enzymes, leading to the suppression of prostaglandin synthesis, which is a key mediator of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid are highlighted below through comparisons with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents and Modifications Hypothesized Impact on Properties References
Target compound C₁₈H₁₄O₆ 326.3 7-OCH₃, 2-CH₃, 3-O-benzoic acid High polarity due to free carboxylic acid; moderate solubility in polar solvents.
Methyl ester analog C₂₅H₁₉ClO₆ 450.87 3-O-benzoic acid methyl ester, 3-Cl-benzyloxy at chromen-7 Increased lipophilicity; reduced acidity; potential stability in biological matrices.
Furoic acid derivative C₂₃H₁₈O₈ 434.39 Benzo[c]chromen core, 3-OCH₂-furoic acid Enhanced rigidity from fused aromatic system; altered hydrogen-bonding capacity.
Benzyl-substituted analog C₂₅H₂₀O₅ 400.42 3-benzyl, 4-CH₃, 7-OCH₂-benzoic acid Increased hydrophobicity; potential for improved membrane permeability.
Propanoic acid derivative (Br-substituted) C₂₃H₂₀BrO₆ 481.31 7-O-(4-Br-benzyl), 3-propanoic acid chain Bromine enhances halogen bonding; propanoic acid may influence metabolic stability.
Tetrahydrochromen derivative C₂₅H₂₀ClNO₃ 429.89 Saturated chromen core, 4-Cl-phenyl, cyano group Reduced planarity; altered electronic properties from cyano substituent.

Key Observations:

Functional Group Modifications: Ester vs. Carboxylic Acid: The methyl ester analog (C₂₅H₁₉ClO₆) exhibits higher lipophilicity (logP ~3.5 estimated) compared to the target compound’s free carboxylic acid (logP ~2.1), impacting solubility and bioavailability. Halogenation: The bromine atom in the propanoic acid derivative (C₂₃H₂₀BrO₆) may enhance binding affinity to hydrophobic protein pockets via halogen bonds.

The tetrahydrochromen derivative (C₂₅H₂₀ClNO₃) has a saturated ring system, which may reduce π-π stacking interactions but improve metabolic stability.

Substituent Positioning :

  • The benzyl group at position 3 in C₂₅H₂₀O₅ introduces steric hindrance, which could interfere with enzymatic recognition or receptor binding.

Research Implications:

For instance, esterification or benzylation may optimize pharmacokinetics, whereas halogenation could enhance target engagement.

Biological Activity

4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5C_{22}H_{23}NO_5, with a molecular weight of 381.4 g/mol. The structure features a chromenone core, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
CAS Number946384-11-8

1. Antioxidant Activity

Research indicates that compounds containing chromenone structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases. A study demonstrated that derivatives of chromenone displayed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways . This activity suggests its potential use in treating inflammatory diseases.

3. Anticancer Properties

Several studies have reported the anticancer effects of chromenone derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of several chromenone derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in DPPH radicals, comparable to known antioxidants.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages treated with this compound showed a reduction in TNF-alpha secretion upon stimulation with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory conditions such as rheumatoid arthritis .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound alongside its analogs. Findings indicate that modifications to the chromenone structure can enhance its biological activity:

CompoundActivity TypeIC50 (µM)
4-(7-Methoxychromenone)Antioxidant15
4-(7-Methoxychromenone)Anti-inflammatory20
4-(7-Methoxychromenone)Anticancer (MCF7)25

Preparation Methods

Substituted Salicylaldehyde Preparation

7-Methoxy-2-methylsalicylaldehyde serves as the starting material. Methoxy groups are introduced via O-methylation of 2-methylresorcinol using methyl iodide in the presence of potassium carbonate. Purification by recrystallization yields the aldehyde in ~85% purity.

Condensation with Diethyl Malonate

Under Knoevenagel conditions, 7-methoxy-2-methylsalicylaldehyde reacts with diethyl malonate in ethanol, catalyzed by piperidine and acetic acid (Scheme 1). Ultrasonic irradiation (20 kHz, 90% power) reduces reaction time to 40 minutes compared to 7 hours under reflux, achieving yields of 88–92%.

Key Parameters :

  • Solvent: Absolute ethanol

  • Catalyst: Piperidine (10 mol%) + glacial acetic acid

  • Temperature: 35–40°C

  • Yield: 90–92%

Etherification with 4-Hydroxybenzoic Acid

The 3-hydroxy position of the coumarin core undergoes etherification with 4-hydroxybenzoic acid. Two predominant methods are documented:

Williamson Ether Synthesis

The coumarin’s 3-hydroxyl group is deprotonated using potassium carbonate in dimethylformamide (DMF), followed by reaction with methyl 4-(bromomethyl)benzoate. Subsequent hydrolysis yields the free carboxylic acid (Scheme 2).

Optimization Data :

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF, 80°C, 12 hours

  • Yield: 68–74% after hydrolysis

Mitsunobu Reaction

A milder alternative employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxycoumarin with methyl 4-hydroxybenzoate. This method avoids strong bases, preserving acid-sensitive groups (Scheme 3).

Reaction Conditions :

  • Reagents: DEAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF), 0°C to RT

  • Yield: 82–86%

Post-Synthetic Modifications

Methyl Group Introduction

2-Methyl substitution is achieved during salicylaldehyde synthesis via Friedel-Crafts alkylation of 7-methoxyresorcinol with acetyl chloride, followed by reduction (Scheme 4).

Critical Steps :

  • Catalyst: AlCl₃ (Lewis acid)

  • Reducing Agent: NaBH₄ in methanol

  • Yield: 78% over two steps

Carboxylic Acid Deprotection

Methyl esters are hydrolyzed using NaOH in aqueous THF (1:1 v/v) at 60°C for 4 hours, achieving >95% conversion to the free acid.

Alternative Routes via Pechmann Condensation

Pechmann condensation offers a one-pot route using phenols and β-ketoesters. For 7-methoxy-2-methylcoumarin:

Resorcinol Derivative Condensation

7-Methoxyresorcinol reacts with ethyl acetoacetate in the presence of Amberlyst-15 under microwave irradiation (Scheme 5).

Performance Metrics :

  • Catalyst: Amberlyst-15 (20 mol%)

  • Solvent: Solvent-free, 180°C, 15 minutes

  • Yield: 91%

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Knoevenagel + Mitsunobu468High regioselectivity
Pechmann + Williamson372Shorter reaction time
One-Pot Pechmann285Minimal purification steps

Challenges and Optimization Strategies

  • Regioselectivity : Ultrasonic irradiation enhances coupling efficiency at the 3-position.

  • Solubility Issues : DMF improves dissolution of polar intermediates during etherification.

  • Catalyst Recycling : Amberlyst-15 is reusable for up to five cycles without significant loss in activity .

Q & A

Q. What are the optimal synthetic routes for 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including etherification between chromenone and benzoate precursors. Key steps include:

  • Ether bond formation : Reacting 7-methoxy-2-methyl-4-oxo-4H-chromen-3-ol with a methyl benzoate derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Hydrolysis : Acid- or base-catalyzed hydrolysis of the methyl ester group to yield the free benzoic acid moiety .
    Purity control : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring intermediates and final product purity. Recrystallization using ethanol/water mixtures improves crystallinity .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C7, methyl at C2) and the ether linkage .
  • X-ray crystallography : For unambiguous 3D conformation analysis, single-crystal X-ray diffraction (using SHELX programs) is ideal if crystalline forms are obtainable .
  • Computational modeling : Density functional theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can reaction yields be optimized for the etherification step in synthesis?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve reagent solubility and reaction rates .
  • Temperature control : Reactions performed at 60–80°C balance kinetic efficiency with thermal stability of intermediates .
    Example optimization table :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h7295
DMSO, 70°C, 10h6893

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Assay conditions : Variability in pH, solvent (DMSO vs. aqueous buffer), or cell line sensitivity .
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or trifluoromethyl variants) to identify pharmacophores .
    Methodological approach :
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀ values .
  • Molecular docking : Use software like AutoDock to predict binding interactions with target proteins (e.g., cyclooxygenase-2) .

Q. How can thermal stability and degradation pathways be analyzed under physiological conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres .
  • High-resolution mass spectrometry (HRMS) : Identify degradation byproducts (e.g., demethylation or chromenone ring cleavage) .
  • pH stability studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72h and monitor via HPLC .

Methodological Notes

  • Software tools : SHELXL (for crystallography) and Gaussian (for DFT) are recommended.
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.